molecular formula C9H16O3 B13897824 Methyl 3-methyl-4-oxoheptanoate

Methyl 3-methyl-4-oxoheptanoate

Cat. No.: B13897824
M. Wt: 172.22 g/mol
InChI Key: VDCYHRHVEVPEMC-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-oxoheptanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 3-methyl-4-oxoheptanoic acid. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-oxoheptanoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-4-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methyl-4-oxoheptanoic acid.

    Reduction: 3-methyl-4-hydroxyheptanoate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-4-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The pathways involved in these reactions include ester hydrolysis, oxidation, and reduction.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxopentanoate: A shorter chain analog with similar reactivity.

    Methyl 3-oxohexanoate: Another analog with one less carbon in the chain.

    Methyl 3-oxoheptanoate: A compound with a similar structure but without the methyl group at the third position.

Uniqueness

Methyl 3-methyl-4-oxoheptanoate is unique due to the presence of the methyl group at the third position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties and applications in various fields.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-methyl-4-oxoheptanoate

InChI

InChI=1S/C9H16O3/c1-4-5-8(10)7(2)6-9(11)12-3/h7H,4-6H2,1-3H3

InChI Key

VDCYHRHVEVPEMC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)CC(=O)OC

Origin of Product

United States

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